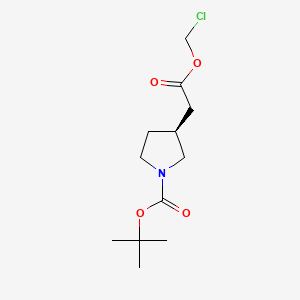

(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13610971

Molecular Formula: C12H20ClNO4

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20ClNO4 |

|---|---|

| Molecular Weight | 277.74 g/mol |

| IUPAC Name | tert-butyl (3S)-3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-5-4-9(7-14)6-10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | JKWZMMBKLGOZGU-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)OCCl |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl |

Introduction

(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound is classified as an amino acid derivative, specifically a pyrrolidine amino acid, which plays a crucial role in various biological processes.

Key Characteristics:

-

CAS Number: 890849-27-1

-

Molecular Formula: C12H21ClN2O4

-

Molecular Weight: Approximately 276.76 g/mol

Structural Features and Synthesis

The compound's structure includes a tert-butyl group, a pyrrolidine ring, and a chloromethoxy moiety, which contribute to its chemical reactivity and biological properties. The synthesis of (S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate typically involves several key steps, with parameters such as temperature, reaction time, and solvent choice playing crucial roles in optimizing yields and purity.

Synthesis Steps:

-

Formation of the Pyrrolidine Ring: This involves the creation of the pyrrolidine core, which is essential for the compound's biological activity.

-

Introduction of the Chloromethoxy Group: This step involves attaching the chloromethoxy moiety to the pyrrolidine ring, enhancing the compound's reactivity.

-

Carboxylation: The final step involves the introduction of the carboxylate group, which is crucial for further chemical transformations.

Reaction Types:

-

Nucleophilic Substitution: The chloromethoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate.

-

Esterification/Amidation: The carboxylate moiety can participate in esterification or amidation reactions, allowing for the formation of various derivatives.

Biological Applications and Potential

Pyrrolidine derivatives, including (S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate, are known for their diverse biological activities. Research suggests that compounds with similar structures have shown promise in blocking cancer-related targets, indicating potential applications in cancer treatment and enzyme inhibition.

Potential Applications:

-

Cancer Treatment: The compound's structural features suggest potential as a cancer therapeutic agent.

-

Enzyme Inhibition: Its ability to interact with specific biological targets makes it a candidate for enzyme inhibition studies.

Analytical Techniques for Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are essential for characterizing (S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate. These analyses help confirm the structure and purity of synthesized compounds.

Analytical Methods:

-

NMR Spectroscopy: Used to determine the compound's molecular structure and confirm its purity.

-

IR Spectroscopy: Provides information about the compound's functional groups.

Comparison with Related Compounds

(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives based on their functional groups and biological activities. For example, (R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate shares similar structural features but differs in its stereochemistry.

Comparison Table:

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| (S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21ClN2O4 | 890849-27-1 | Chloromethoxy and carboxylate groups |

| (R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21ClN2O4 | 2137061-90-4 | Similar structure with different stereochemistry |

| tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C13H23NO4 | 664364-29-8 | Ethoxy group instead of chloromethoxy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume